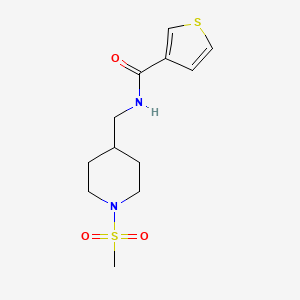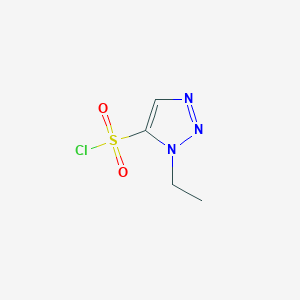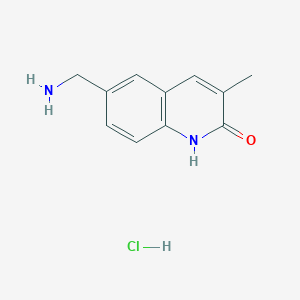![molecular formula C17H19N5O2 B2545880 1,3,7-trimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 844834-56-6](/img/structure/B2545880.png)
1,3,7-trimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1,3,7-trimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a synthetic nucleoside analog that falls within the broader class of purine derivatives. These compounds are of significant interest due to their potential biological activities and their structural resemblance to naturally occurring nucleotides.
Synthesis Analysis
The synthesis of related purine derivatives has been explored in various studies. For instance, the synthesis of trimethylsilyl derivatives of purines has been achieved by treating the purine bases with trimethylchlorosilane-triethylamine or hexamethyldisilazane, as reported in the study of synthetic nucleosides . Another study describes the intramolecular alkylation of certain purine derivatives to obtain compounds with a 4-phenyl group, which is structurally similar to the 9-phenyl group in the compound of interest . These methods highlight the versatility and reactivity of purine bases in forming various substituted derivatives, including the target compound.
Molecular Structure Analysis
The molecular structure of purine derivatives is characterized by the presence of aromatic ring systems, as evidenced by infrared investigation . The specific arrangement of substituents around the purine core influences the overall molecular geometry and, consequently, the chemical and biological properties of these compounds.
Chemical Reactions Analysis
Purine derivatives undergo a range of chemical reactions, which are essential for the synthesis of complex molecules. For example, the formation of pyrido[3,4-d]pyrimidine ring systems from reactions involving trimethylpyrimidine dione and primary amines has been documented . These reactions often involve intermediate steps, such as hydrogen shifts and cycloadditions, followed by dehydration to yield the final product. Such reactions are indicative of the reactivity patterns that might be expected for the synthesis of this compound.
Physical and Chemical Properties Analysis
The physical properties of purine derivatives, such as solubility and melting points, are influenced by the nature of the substituents on the purine ring. The trimethylsilyl derivatives of purines, for example, have been shown to possess distinct physical properties . While the exact properties of this compound are not detailed in the provided papers, it can be inferred that the introduction of methyl and phenyl groups would affect its solubility, stability, and reactivity.
Applications De Recherche Scientifique
Purine and Pyrimidine Derivatives as Enzyme Inhibitors
Purine-utilizing enzymes (PUEs) are integral in the catabolism of nitrogen-containing bases, such as purines and pyrimidines, and play a pivotal role in managing diseases like malaria, cancer, and autoimmune disorders. Heterocyclic compounds acting as PUE inhibitors showcase broad-spectrum medicinal activities. The drug design for purine and pyrimidine antimetabolites relies on structural mimicry of existing compounds, aiming for minor structural adjustments without altering the pharmacophore's core structure. This balance between empirical and rational approaches in designing PUE inhibitors is crucial for developing new drugs with minimized adverse effects (Chauhan & Kumar, 2015).
Tautomeric Equilibria and Molecular Interactions
The tautomeric equilibria of purine and pyrimidine bases, essential for DNA and RNA structures, can shift due to environmental interactions. Studies on the biologically significant nucleic acid bases and related model compounds have shown that such interactions can significantly impact the stability of tautomeric forms. This understanding is vital for exploring the biological significance and potential mutation implications due to tautomeric shifts (Person et al., 1989).
Pyrimidine Metabolism in Cancer
Pyrimidine metabolism plays a non-proliferative role in cancer, affecting differentiation in various cancers and maintaining a mesenchymal-like state in tumors like triple-negative breast cancer. Understanding pyrimidine metabolism's role beyond cell growth opens new avenues for therapeutic interventions targeting pyrimidine catabolism and its effects on cancer progression and metastasis (Siddiqui & Ceppi, 2020).
Anti-inflammatory Activities of Pyrimidines
Pyrimidine derivatives are known for their anti-inflammatory properties, attributed to their inhibitory effects on key inflammatory mediators. The synthesis, structure-activity relationships (SARs), and potential for developing new anti-inflammatory agents based on pyrimidine derivatives have been extensively reviewed, highlighting the pharmacological significance of this class of compounds (Rashid et al., 2021).
Therapeutic Applications of P2 Receptor Antagonists
Purines and pyrimidines act on P1 and P2 purinergic receptors, with P2 receptors being crucial therapeutic targets for disorders such as pain, cancer, and inflammation. Despite the challenges in clinical application, research continues to explore specific antagonist molecules for P2 receptor subtypes, demonstrating the ongoing interest in purinergic therapy (Ferreira et al., 2019).
Propriétés
IUPAC Name |
1,3,7-trimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-11-9-21(12-7-5-4-6-8-12)16-18-14-13(22(16)10-11)15(23)20(3)17(24)19(14)2/h4-8,11H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUJIHWFKRUQDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B2545800.png)



![[5-(3-Chlorophenyl)-7-{[(4-ethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2545806.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-5-carbaldehyde O-methyloxime](/img/structure/B2545807.png)

![N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide](/img/structure/B2545810.png)
![2-{[(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2545811.png)
![2,4-dichloro-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B2545815.png)

![N-(3-chloro-4-methoxyphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2545817.png)
